![molecular formula C12H11N3O4 B1386321 2-(3-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 1189765-13-6](/img/structure/B1386321.png)
2-(3-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole compounds can be synthesized via N–H functionalization . For example, Indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI), in the presence of a base under microwave conditions, resulted in imidazol .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic compound. It contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds can be synthesized via N–H functionalization . This involves the reaction of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI), in the presence of a base under microwave conditions .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Scientific Research Applications
Antileishmanial Agents
Compounds similar to “2-(3-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione” have been synthesized and evaluated for their efficacy against visceral leishmaniasis (VL). These compounds, particularly derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, have shown potential in vitro antileishmanial activity and in vivo inhibition of parasite burden in infected mice .
Cancer Therapy
Derivatives of 1H-pyrrolo[2,3-b]pyridine, which share a similar pyrrolo core structure with the compound , have been reported to possess potent activities against fibroblast growth factor receptors (FGFRs). These receptors are essential in various types of tumors, and targeting FGFRs is an attractive strategy for cancer therapy. The derivatives have shown to inhibit cancer cell proliferation, migration, and invasion .
Asymmetric Synthesis
The compound (S)-3,3-Diphenyl-1-methylpyrrolidino[1,2-c]-1,3,2-oxazaborole, which contains a similar pyrrolo[1,2-c] structure, is employed in the asymmetric reduction of prochiral ketones. This application is crucial for the enantioselective synthesis of α-hydroxy acids, α-amino acids, and other chiral molecules .
Synthesis of Imidazol[1,5-a]indoles
A practical route to synthesize imidazol[1,5-a]indoles and pyrrolo derivatives has been developed. These compounds are of interest due to their potential pharmacological properties. The route involves a novel synthesis method that could be applicable to the compound for creating diverse derivatives .
properties
IUPAC Name |
2-(3-nitrophenyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c16-11-10-5-2-6-13(10)12(17)14(11)8-3-1-4-9(7-8)15(18)19/h1,3-4,7,10H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMUCICMDIXLLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(=O)N2C1)C3=CC(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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